

# An In-depth Technical Guide to N-(pyridin-3-ylmethyl)cyclopropanamine

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## Compound of Interest

Compound Name:	<i>N</i> -(pyridin-3-ylmethyl)cyclopropanamine
Cat. No.:	B069264

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CAS Number: 183609-18-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(pyridin-3-ylmethyl)cyclopropanamine** is a heterocyclic organic compound that incorporates both a pyridine ring and a cyclopropylamine moiety.<sup>[1][2]</sup> This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions, while the cyclopropyl group can enhance metabolic stability and binding affinity to target proteins.<sup>[3]</sup> This guide provides a comprehensive technical overview of **N-(pyridin-3-ylmethyl)cyclopropanamine**, including its chemical properties, a detailed synthetic protocol, characterization methods, potential applications, and safety considerations.

## Chemical Properties and Data

Property	Value	Source
CAS Number	183609-18-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	148.20 g/mol	<a href="#">[1]</a>
Appearance	White crystals	<a href="#">[4]</a>
Purity	Typically >95%	<a href="#">[1]</a>
Synonyms	N-(3-Pyridylmethyl)cyclopropanamine e, cyclopropyl(3-pyridylmethyl)amine, N-cyclopropyl-3-picollylamine	<a href="#">[5]</a>

## Synthesis: A Representative Protocol via Reductive Amination

The most logical and widely applicable method for the synthesis of **N-(pyridin-3-ylmethyl)cyclopropanamine** is the reductive amination of 3-pyridinecarboxaldehyde with cyclopropanamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced *in situ* to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[\[6\]](#)[\[7\]](#)

## Reaction Scheme

3-Pyridinecarboxaldehyde

Cyclopropanamine → N-(pyridin-3-ylmethyl)cyclopropanamine

NaBH(OAc)<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>

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Caption: Reductive amination of 3-pyridinecarboxaldehyde and cyclopropanamine.

## Step-by-Step Experimental Protocol

Materials:

- 3-Pyridinecarboxaldehyde
- Cyclopropanamine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (DCM).
- Amine Addition: To the stirred solution, add cyclopropanamine (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

- Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically exothermic, and gas evolution may be observed. Continue stirring at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **N-(pyridin-3-ylmethyl)cyclopropanamine** can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure product.

## Characterization

As no publicly available experimental spectra for **N-(pyridin-3-ylmethyl)cyclopropanamine** have been identified, the following are predicted and expected characterization data based on the structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:
  - Pyridine Protons: Expect signals in the aromatic region ( $\delta$  7.0-8.5 ppm). The proton at position 2 of the pyridine ring will likely be the most deshielded.

- Methylene Protons (-CH<sub>2</sub>-): A singlet or a pair of doublets is expected for the methylene protons connecting the pyridine ring and the nitrogen atom.
- Cyclopropyl Protons: Complex multiplets are anticipated in the upfield region ( $\delta$  0.3-1.0 ppm) for the cyclopropyl ring protons.
- Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

- <sup>13</sup>C NMR:
  - Pyridine Carbons: Signals are expected in the aromatic region ( $\delta$  120-150 ppm).
  - Methylene Carbon (-CH<sub>2</sub>-): A signal is anticipated around  $\delta$  50-60 ppm.
  - Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring are expected in the upfield region ( $\delta$  5-20 ppm).

## Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): Expect to observe the protonated molecule [M+H]<sup>+</sup> at m/z 149.1073.

## Infrared (IR) Spectroscopy

- N-H Stretch: A peak in the region of 3300-3500 cm<sup>-1</sup> corresponding to the secondary amine N-H stretching vibration.
- C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm<sup>-1</sup>.
- C=N and C=C Stretch (pyridine ring): Characteristic absorptions in the 1400-1600 cm<sup>-1</sup> region.

## Potential Applications in Drug Discovery and Research

While specific biological activity for **N-(pyridin-3-ylmethyl)cyclopropanamine** is not extensively documented in publicly available literature, its structural motifs suggest potential

applications in several areas of pharmaceutical research.

- Scaffold for Biologically Active Molecules: The pyridine ring is a key component in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9]
- Neurological and Psychiatric Disorders: The cyclopropylamine moiety is present in certain classes of monoamine oxidase inhibitors (MAOIs), which are used to treat depression and other neurological conditions.[6]
- Kinase Inhibitors: Pyridine-containing compounds are frequently investigated as kinase inhibitors for the treatment of cancer and inflammatory diseases.[10][11]

The combination of the pyridine and cyclopropylamine groups in **N-(pyridin-3-ylmethyl)cyclopropanamine** makes it a valuable building block for the synthesis of novel compounds with potential therapeutic value. Further research is warranted to explore its pharmacological profile.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **N-(pyridin-3-ylmethyl)cyclopropanamine** is not readily available. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The safety precautions should be based on the known hazards of its parent compounds, 3-pyridinecarboxaldehyde and cyclopropanamine, as well as general principles of laboratory safety.

Hazard Statements (Predicted):

- May be harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**N-(pyridin-3-ylmethyl)cyclopropanamine** is a compound with significant potential as a building block in the development of new chemical entities for pharmaceutical and other applications. This guide has provided a comprehensive overview of its properties, a detailed representative synthetic protocol, and a discussion of its potential applications and necessary safety precautions. Further experimental investigation into the biological activity and analytical characterization of this molecule is highly encouraged to fully realize its potential.

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